molecular formula C28H31N7O5S2 B12033320 N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618432-48-7

N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12033320
CAS No.: 618432-48-7
M. Wt: 609.7 g/mol
InChI Key: FRINRXADGPHEEQ-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted with a 4-ethoxyphenyl group at position 4 and a 3-pyridinyl group at position 5. The triazole ring is linked via a sulfanyl bridge to an acetamide moiety, which is further substituted with a phenylsulfonyl group modified by a butylamino carbonyl urea chain.

Properties

CAS No.

618432-48-7

Molecular Formula

C28H31N7O5S2

Molecular Weight

609.7 g/mol

IUPAC Name

N-[4-(butylcarbamoylsulfamoyl)phenyl]-2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H31N7O5S2/c1-3-5-17-30-27(37)34-42(38,39)24-14-8-21(9-15-24)31-25(36)19-41-28-33-32-26(20-7-6-16-29-18-20)35(28)22-10-12-23(13-11-22)40-4-2/h6-16,18H,3-5,17,19H2,1-2H3,(H,31,36)(H2,30,34,37)

InChI Key

FRINRXADGPHEEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OCC)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the sulfonyl phenyl intermediate: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide.

    Introduction of the triazolyl group: This is achieved through a cyclization reaction involving a hydrazine derivative and an appropriate alkyne.

    Coupling of the intermediates: The final step involves coupling the sulfonyl phenyl intermediate with the triazolyl intermediate under specific conditions, such as the presence of a base and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Structural Analogues with Triazole-Thioacetamide Scaffolds

Key Substituent Variations and Their Impact

Phenyl Ring Modifications

Chlorophenyl vs. Ethoxyphenyl :

  • N-{4-[(Butylcarbamoyl)sulfamoyl]phenyl}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
  • A methoxyphenyl group at position 5 increases steric bulk compared to 3-pyridinyl, which may reduce solubility but enhance target specificity .

Benzyloxy vs. Butylamino Carbonyl Urea: 2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenylmethoxyphenyl)acetamide ():

  • The benzyloxy group on the phenylsulfonyl moiety introduces aromaticity, contrasting with the urea chain in the target compound. This substitution likely alters pharmacokinetics, with the urea group offering hydrogen-bonding capacity for improved receptor interactions .
Triazole Substituents

Pyridinyl vs. Hydroxyphenyl: AM31 (2-{[4-amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide) ():

  • The 2-hydroxyphenyl group at position 5 and nitro group on the acetamide enhance antioxidant and reverse transcriptase inhibitory activity, as demonstrated in anti-HIV studies. The target compound’s 3-pyridinyl group may favor interactions with nicotinic receptors or kinases .

Ethyl vs. Allyl Groups: N-[4-(Dimethylamino)phenyl]-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():

Bioactivity Profiling

Anti-Exudative Activity

  • 2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Derivatives (): At 10 mg/kg, these derivatives showed comparable anti-exudative activity to diclofenac sodium (8 mg/kg). The target compound’s 4-ethoxyphenyl and 3-pyridinyl groups may enhance anti-inflammatory effects via COX-2 inhibition .

GPR-17 Agonist Activity

  • 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide (): In glioblastoma models, this analog reduced tumor migration and proliferation when combined with TMZ. The target compound’s butylamino carbonyl urea chain may similarly enhance blood-brain barrier penetration .

Reverse Transcriptase Inhibition

  • AM31, AM33, AM34 (): These triazole-thioacetamides exhibited nanomolar inhibition constants (Ki) against HIV-1 reverse transcriptase. Structural similarity suggests the target compound could be repurposed for antiviral screening .

Data Tables

Table 1: Structural and Bioactivity Comparison

Compound Name Triazole Substituents (Position 4/5) Acetamide Substituent Key Bioactivity Reference
Target Compound 4-(4-Ethoxyphenyl), 5-(3-pyridinyl) Phenylsulfonyl-butylurea Under investigation
N-{4-[(Butylcarbamoyl)sulfamoyl]phenyl}-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-Chlorophenyl), 5-(4-methoxyphenyl) Phenylsulfonyl-butylurea Kinase inhibition (predicted)
AM31 4-Amino, 5-(2-hydroxyphenyl) 4-Nitrophenyl HIV-1 RT inhibition (Ki = 12 nM)
2-{[4-(4-Ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenylmethoxyphenyl)acetamide 4-(4-Ethoxyphenyl), 5-(3-pyridinyl) 4-Phenylmethoxyphenyl Anti-inflammatory (predicted)

Discussion of Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups (e.g., Cl, NO2): Enhance binding to enzymes like reverse transcriptase but may reduce metabolic stability .
  • Aromatic vs. Aliphatic Substituents : Pyridinyl and ethoxyphenyl groups improve solubility and target engagement compared to purely aliphatic chains .
  • Urea vs.

Biological Activity

N-[4-({[(butylamino)carbonyl]amino}sulfonyl)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound notable for its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide group and a triazole moiety, both of which are known for their significant biological activities. The molecular formula is C18H20N3O4SC_{18}H_{20}N_3O_4S, with a molecular weight of approximately 432.56 g/mol. The presence of functional groups such as amines, sulfonamides, and triazoles influences its chemical behavior and biological activity.

Biological Activity

Antimicrobial Properties
Sulfonamides are widely recognized for their antibacterial properties. Research indicates that this compound may inhibit specific enzymes or pathways in microbial cells, suggesting its potential as an antimicrobial agent .

Antifungal Activity
The triazole component is associated with antifungal properties. Compounds with triazole rings have been shown to inhibit the growth of various fungi by disrupting ergosterol biosynthesis, a crucial component of fungal cell membranes . This compound's dual functionality may enhance its efficacy against fungal infections.

Anticancer Potential
Emerging studies suggest that this compound may also exhibit anticancer activity. Triazoles have been linked to the inhibition of cancer cell proliferation through various pathways, including the modulation of cell cycle progression and apoptosis . Further research is needed to elucidate the specific mechanisms involved.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in bacterial metabolism, while the triazole moiety could interact with fungal enzymes.
  • Cell Cycle Disruption : By interfering with cellular signaling pathways, the compound may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : It may promote programmed cell death in malignant cells through various apoptotic pathways.

Comparative Analysis

To understand the uniqueness of this compound compared to similar agents, the following table summarizes key features and biological activities:

Compound NameStructureKey FeaturesBiological Activity
SulfanilamideC7H9N3O2SSimple sulfonamideAntibacterial
FluconazoleVariesTriazole ringAntifungal
N-[4-(butylamino)carbonyl]acetamideC13H19N3O4SSulfonamide derivativeAntimicrobial
This compound C18H20N3O4S Dual functionality (sulfonamide & triazole) Broad-spectrum activity against bacteria and fungi; potential anticancer effects

Case Studies and Research Findings

  • In vitro Studies : Preliminary studies have demonstrated that this compound exhibits significant inhibition against various bacterial strains in laboratory settings. For instance, it showed promising results against Staphylococcus aureus and Escherichia coli .
  • Animal Models : In vivo studies are necessary to assess the pharmacokinetics and therapeutic efficacy in animal models. Initial findings suggest favorable absorption and distribution characteristics, indicating potential for further development .
  • Mechanism Exploration : Detailed enzyme kinetic analyses have indicated that the compound may inhibit aldose reductase (ALR2), a target implicated in diabetic complications . This suggests additional therapeutic avenues for metabolic disorders.

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